molecular formula C42H72O13 B14790621 20-(S)-Ginsenoside F2

20-(S)-Ginsenoside F2

Cat. No.: B14790621
M. Wt: 785.0 g/mol
InChI Key: SWIROVJVGRGSPO-GMTINJNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-(S)-Ginsenoside F2: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. Ginsenosides have been extensively studied for their potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-(S)-Ginsenoside F2 typically involves the hydrolysis of protopanaxadiol-type ginsenosides. This process can be achieved through enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzymes used for this purpose include β-glucosidase and other glycosidases.

Industrial Production Methods: Industrial production of this compound involves the extraction of ginsenosides from Panax ginseng roots followed by purification processes such as column chromatography. The extracted ginsenosides are then subjected to hydrolysis to obtain this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 20-(S)-Ginsenoside F2 undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

20-(S)-Ginsenoside F2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of ginsenosides and their chemical properties.

    Biology: Investigated for its role in cellular processes, including apoptosis and cell proliferation.

    Medicine: Studied for its potential therapeutic effects in treating cancer, inflammation, and neurodegenerative diseases.

    Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties.

Mechanism of Action

The mechanism of action of 20-(S)-Ginsenoside F2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. These interactions lead to the regulation of gene expression, inhibition of cell proliferation, and induction of apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

    Ginsenoside Rb1: Another protopanaxadiol-type ginsenoside with similar pharmacological properties.

    Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory effects.

    Ginsenoside Rh2: Studied for its potential in cancer therapy and immune modulation.

Uniqueness of 20-(S)-Ginsenoside F2: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. It has shown higher potency in certain biological activities compared to other ginsenosides, making it a valuable compound for therapeutic research.

Properties

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41+,42-/m0/s1

InChI Key

SWIROVJVGRGSPO-GMTINJNOSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.